N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide
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Overview
Description
N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide is a complex organic compound that belongs to the class of sulfonyl piperazine derivatives
Mechanism of Action
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
The compound interacts with its targets, the α1-ARs, and exhibits affinity in the range from 22 nM to 250 nM . The interaction of the compound with these receptors is likely to result in changes in the receptor’s activity, which can lead to various physiological effects.
Biochemical Pathways
These receptors play a significant role in numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties were identified through in silico docking and molecular dynamics simulations . These properties are crucial in determining the compound’s bioavailability.
Result of Action
The compound’s action results in changes in the activity of α1-ARs, which can lead to various physiological effects. For instance, in a study, a similar compound was found to attenuate the neurotoxic effects of aluminium chloride (AlCl3) as shown by the improvement in rats’ performance in a Water maze test and in lowering acetylcholinesterase (AChE) activity .
Biochemical Analysis
Biochemical Properties
N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide has been found to interact with acetylcholinesterase (AChE), a key enzyme involved in neurotransmission . This interaction can influence the breakdown of acetylcholine, thereby affecting cholinergic neurotransmission.
Cellular Effects
In cellular processes, this compound has been observed to have neuroprotective effects. It has been shown to attenuate neurotoxic effects induced by aluminium chloride, improving behavioral and neurochemical indices in rats .
Molecular Mechanism
At the molecular level, this compound acts as an inhibitor of AChE. By inhibiting this enzyme, it can potentially increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission .
Temporal Effects in Laboratory Settings
It has been observed to provide neuroprotective effects over a period of 6 weeks in in vivo studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyphenylamine with piperazine under controlled conditions to form 4-(2-methoxyphenyl)piperazine.
Sulfonylation: The intermediate is then subjected to sulfonylation using a sulfonyl chloride derivative, such as methanesulfonyl chloride, in the presence of a base like triethylamine. This step introduces the sulfonyl group to the piperazine ring.
Coupling with Nitrobenzamide: The final step involves coupling the sulfonylated piperazine intermediate with 2-nitrobenzoyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), dimethylformamide (DMF)
Oxidation: Potassium permanganate (KMnO₄), sulfuric acid (H₂SO₄)
Major Products
Reduction: Formation of N-(2-((4-(2-aminophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Oxidation: Formation of corresponding aldehydes or carboxylic acids
Scientific Research Applications
N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent targeting neurological disorders due to its interaction with specific receptors in the brain.
Biological Studies: The compound is used in research to understand its effects on cellular pathways and its potential as a modulator of enzyme activity.
Pharmacological Research: It is investigated for its binding affinity to various receptors, which can lead to the development of new drugs for treating conditions like depression, anxiety, and other mental health disorders.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules used in pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also targets similar receptors.
Naftopidil: Used in the treatment of benign prostatic hyperplasia.
Urapidil: An antihypertensive agent.
Uniqueness
N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide is unique due to its specific structural features, such as the combination of a sulfonyl group and a nitrobenzamide moiety, which confer distinct pharmacological properties. Its ability to interact with multiple receptor types and its potential for modification make it a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O6S/c1-30-19-9-5-4-8-18(19)22-11-13-23(14-12-22)31(28,29)15-10-21-20(25)16-6-2-3-7-17(16)24(26)27/h2-9H,10-15H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPVJAYFFKKSNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.